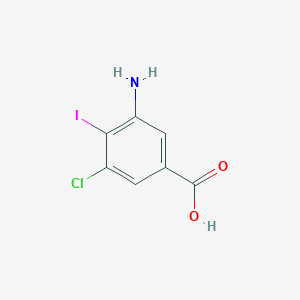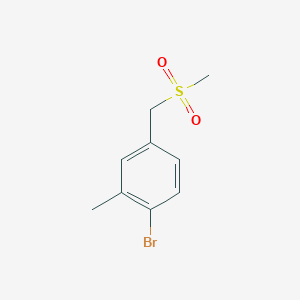
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, which can help in understanding various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in the precursor compound can be replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated reducing agents, to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: It can be reduced to form deuterated amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitriles, while reduction can produce deuterated amines.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Deuterated compounds are often used in drug development to improve the metabolic stability and pharmacokinetic properties of pharmaceuticals.
Industry: It is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
Wirkmechanismus
The mechanism by which 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine exerts its effects is primarily through the incorporation of deuterium atoms into chemical and biological systems. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to changes in reaction rates and metabolic pathways. This property is exploited in various research applications to study the effects of isotopic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanal: A deuterated aldehyde with similar deuterium incorporation.
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanol: A deuterated alcohol with similar properties.
Uniqueness
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions. This makes it particularly useful in studies involving amine chemistry and its applications in various fields.
Eigenschaften
CAS-Nummer |
22739-78-2 |
|---|---|
Molekularformel |
C4H11N |
Molekulargewicht |
80.18 g/mol |
IUPAC-Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,4D |
InChI-Schlüssel |
KDSNLYIMUZNERS-UAVYNJCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CN)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)




![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)


